molecular formula C11H16N5O11P3 B039139 [(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid CAS No. 121864-74-2

[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid

Cat. No. B039139
M. Wt: 487.19 g/mol
InChI Key: CQCAEOCIDCCJDQ-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid is a useful research compound. Its molecular formula is C11H16N5O11P3 and its molecular weight is 487.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

121864-74-2

Product Name

[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid

Molecular Formula

C11H16N5O11P3

Molecular Weight

487.19 g/mol

IUPAC Name

[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid

InChI

InChI=1S/C11H16N5O11P3/c12-11-14-9-8(10(17)16(11)18)13-5-15(9)7-2-1-6(3-7)4-28(19,20)26-30(24,25)27-29(21,22)23/h1-2,5-7,18H,3-4H2,(H2,12,14)(H,19,20)(H,24,25)(H2,21,22,23)/t6-,7+/m0/s1

InChI Key

CQCAEOCIDCCJDQ-NKWVEPMBSA-N

Isomeric SMILES

C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(N(C3=O)O)N)CP(=O)(O)OP(=O)(O)OP(=O)(O)O

SMILES

C1C(C=CC1N2C=NC3=C2N=C(N(C3=O)O)N)CP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(N(C3=O)O)N)CP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.